REACTION_SMILES
|
[CH2:1]([CH3:2])[n:3]1[cH:4][c:5]([C:16](=[O:17])[OH:18])[c:6](=[O:15])[c:7]2[cH:8][c:9]([Cl:14])[c:10]([Cl:13])[cH:11][c:12]12.[CH3:19][N:20]1[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]1.[OH2:26]>>[CH2:1]([CH3:2])[n:3]1[cH:4][c:5]([C:16](=[O:17])[OH:18])[c:6](=[O:15])[c:7]2[cH:8][c:9]([Cl:14])[c:10]([N:23]3[CH2:22][CH2:21][N:20]([CH3:19])[CH2:25][CH2:24]3)[cH:11][c:12]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCn1cc(C(=O)O)c(=O)c2cc(Cl)c(Cl)cc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCn1cc(C(=O)O)c(=O)c2cc(Cl)c(N3CCN(C)CC3)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |